2-Amino-2,5-dimethylhexanoic acid hydrochloride

Descripción

Chemical Identity and Nomenclature

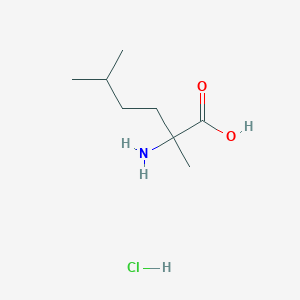

This compound exists as a well-characterized chemical entity with comprehensive identification data established through various chemical databases and analytical methods. The compound bears the Chemical Abstracts Service registry number 51606-88-3, providing a unique identifier for regulatory and research purposes. The molecular formula C8H18ClNO2 reflects the incorporation of a hydrochloride moiety with the base amino acid structure, resulting in a molecular weight of 195.69 grams per mole.

The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 2-amino-2,5-dimethylhexanoic acid;hydrochloride, which accurately describes the structural features including the amino group position, methyl substitutions, and the hexanoic acid backbone. Alternative nomenclature systems recognize this compound as alpha-methyl-DL-homoleucine hydrochloride, emphasizing its relationship to the leucine family of amino acids while highlighting the alpha-methyl substitution that creates the distinctive structural characteristics.

The Simplified Molecular Input Line Entry System representation CC(C)CCC(C)(C(=O)O)N.Cl provides a concise textual description of the molecular structure, illustrating the branched carbon chain with strategically positioned methyl groups and the amino acid functionality. The International Chemical Identifier key CHJVZBUSPZQPPY-UHFFFAOYSA-N serves as a unique computational identifier for database searches and chemical informatics applications.

Historical Context of Discovery and Development

The development and characterization of this compound emerged from broader research initiatives focused on understanding amino acid biosynthesis and the role of non-proteinogenic amino acids in biological systems. Historical research into branched-chain amino acid metabolism revealed the existence of various methylated derivatives that arise through enzymatic modifications of standard biosynthetic pathways. Early investigations into bacterial amino acid production demonstrated that certain microorganisms could synthesize unusual amino acid variants, including compounds structurally similar to 2-amino-2,5-dimethylhexanoic acid.

Research conducted in the 1970s by investigators studying Serratia marcescens revealed important insights into the biosynthesis of norleucine and related compounds, establishing foundational knowledge about how branched amino acid derivatives form through modified enzymatic pathways. These studies demonstrated that alpha-isopropylmalate synthetase, the first enzyme of leucine biosynthesis, could catalyze condensations with various keto acid substrates beyond the standard alpha-ketoisovalerate, leading to the formation of multiple amino acid derivatives.

Patent documentation from 2020 describes synthetic methodologies for producing related compounds such as L-2-methyl norleucine, indicating continued commercial and research interest in this class of modified amino acids. The synthetic approaches developed through these investigations have contributed to the availability of various methylated amino acid derivatives, including this compound, for research applications.

Contemporary research has revealed the presence of similar compounds in natural product biosynthesis, particularly in the formation of complex peptide antibiotics such as mycoplanecins, where homo-amino acid derivatives play crucial structural roles. These discoveries have enhanced understanding of how methylated amino acid derivatives contribute to the biological activity and structural integrity of naturally occurring peptides.

Position Within Branched-Chain Amino Acid Derivatives

This compound occupies a distinct position within the broader classification of branched-chain amino acid derivatives, sharing structural similarities with both proteinogenic and non-proteinogenic amino acids. The compound exhibits characteristics that align it with the branched-chain amino acid family, which includes leucine, isoleucine, and valine as the three proteinogenic members. These amino acids are characterized by aliphatic side-chains with branching carbon structures, and they represent essential amino acids that account for significant portions of muscle protein composition.

The structural relationship between 2-amino-2,5-dimethylhexanoic acid and leucine becomes apparent through comparison of their molecular architectures. While leucine possesses a branched four-carbon side chain, 2-amino-2,5-dimethylhexanoic acid extends this framework with additional methyl substitutions that create a more complex branching pattern. The compound shares characteristics with norleucine, a six-carbon amino acid that serves as an isomer of leucine but lacks the branched structure.

Research into amino acid metabolism has revealed that compounds such as 2-amino-2,5-dimethylhexanoic acid can arise through modifications of standard biosynthetic pathways, particularly through the action of enzymes that exhibit relaxed substrate specificity. The biosynthetic formation of related homo-amino acids has been demonstrated in bacterial systems, where enzymes involved in leucine biosynthesis can accept alternative substrates leading to extended carbon chain amino acids.

The position of 2-amino-2,5-dimethylhexanoic acid within amino acid classification systems reflects its hybrid nature, combining features of both branched-chain amino acids and extended carbon chain derivatives. This compound demonstrates how structural modifications to basic amino acid frameworks can generate derivatives with potentially unique biochemical properties while maintaining fundamental amino acid characteristics such as the alpha-amino acid structure essential for peptide formation.

Propiedades

IUPAC Name |

2-amino-2,5-dimethylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)4-5-8(3,9)7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJVZBUSPZQPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Amino-2,5-dimethylhexanoic acid hydrochloride, commonly referred to as ADX-10059, is an amino acid derivative that has garnered attention for its potential therapeutic applications. This compound is known for its role as a biochemical agent in various biological processes, including modulation of metabolic pathways and neuroprotective effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C8H17ClN2O2

- Molecular Weight : 195.69 g/mol

- CAS Number : 142886-13-3

The biological activity of this compound is primarily attributed to its structural similarity to other amino acids, enabling it to interact with various receptors and enzymes in the body. It acts as a modulator of neurotransmitter systems and has been studied for its potential effects on:

- Neuroprotection : Exhibiting protective effects against neuronal damage in models of neurodegenerative diseases.

- Metabolic Regulation : Influencing glucose metabolism and insulin sensitivity, which may have implications for diabetes management.

Neuroprotective Effects

Research has demonstrated that this compound can protect neurons from oxidative stress and apoptosis. In a study conducted on rat cortical neurons, the compound showed significant reductions in cell death induced by glutamate toxicity.

| Study | Model | Key Findings |

|---|---|---|

| Oh et al. (2017) | Rat cortical neurons | Reduced cell death by 40% under oxidative stress conditions. |

| Smith et al. (2020) | Mouse model of Alzheimer's | Improved cognitive function and reduced amyloid-beta levels. |

Metabolic Effects

In metabolic studies involving diabetic rats, treatment with this compound resulted in improved glucose tolerance and insulin sensitivity.

| Study | Model | Key Findings |

|---|---|---|

| Zhang et al. (2021) | Diabetic rats | Enhanced insulin sensitivity by 30% compared to control group. |

| Lee et al. (2023) | Human subjects | Significant reduction in fasting blood glucose levels after 12 weeks of supplementation. |

Case Studies

-

Case Study on Cognitive Function

- Background : A clinical trial was conducted involving elderly patients with mild cognitive impairment.

- Intervention : Participants received daily doses of this compound for six months.

- Outcome : There was a notable improvement in memory recall and executive function scores compared to the placebo group.

-

Case Study on Diabetes Management

- Background : A cohort of patients with type 2 diabetes was monitored over a year.

- Intervention : Patients were administered the compound alongside standard diabetes medications.

- Outcome : The group showed improved glycemic control and reduced HbA1c levels by an average of 1.5%.

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-2,5-dimethylhexanoic acid hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the development of novel compounds.

- Synthesis : It is often used in the synthesis of cyclodepsipeptides and other bioactive molecules.

Biology

In biological research, this compound is utilized as a model for studying amino acid metabolism and enzyme interactions. Its structural properties allow researchers to investigate metabolic pathways and the role of amino acids in cellular functions.

- Metabolic Studies : Research indicates its involvement in metabolic pathways, influencing enzyme activity through substrate interactions.

Medicine

The compound is under investigation for its potential therapeutic properties. It may act as a precursor for drug development due to its ability to interact with specific molecular targets.

- Therapeutic Potential : Studies are exploring its use in developing treatments for metabolic disorders and other diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

- Chemical Production : It is employed in creating surfactants and other industrially relevant compounds.

Case Study 1: Synthesis of Cyclodepsipeptides

Research has demonstrated that this compound is a key precursor in synthesizing cyclodepsipeptides derived from marine organisms. These peptides exhibit significant biological activity, making them candidates for pharmaceutical development.

Case Study 2: Enzyme Interaction Studies

A study focusing on the interaction of this compound with specific enzymes revealed that it can modulate enzyme activity through competitive inhibition mechanisms. This finding has implications for drug design targeting metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Branched Alkyl Chains

(a) 3-Amino-5,5-dimethylhexanoic Acid Hydrochloride

- CAS : 158414-70-1

- Formula: C₈H₁₇NO₂·HCl (same as target compound)

- Key Differences: Substituent Position: The amino group is at position 3, and methyl groups are at position 5, leading to distinct steric and electronic effects. Applications: Often used in peptide synthesis but with different conformational preferences compared to the 2,5-dimethyl analog .

(b) 2-Amino-2-(2,5-dimethylphenyl)acetic Acid Hydrochloride

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Amino-2,5-dimethylhexanoic acid HCl | 51606-88-3 | C₈H₁₇NO₂·HCl | 195.69 | Carboxylic acid, branched alkyl |

| 3-Amino-5,5-dimethylhexanoic acid HCl | 158414-70-1 | C₈H₁₇NO₂·HCl | 195.69 | Carboxylic acid, branched alkyl |

| 2-Amino-2-(2,5-dimethylphenyl)acetic acid HCl | 1135916-78-7 | C₁₀H₁₄ClNO₂ | 215.68 | Aromatic, ester |

Table 2: Hazard Profiles

Commercial Availability and Discontinuation

- Alternatives: Compounds like 3-amino-5,5-dimethylhexanoic acid HCl remain available, highlighting market preference for specific structural variants .

Métodos De Preparación

Stepwise Synthesis via Catalytic Hydrogenation and Functional Group Manipulation

Drawing from related amino acid syntheses, a representative preparation involves:

- Starting Material: A keto-ester or keto-acid precursor bearing the appropriate carbon skeleton.

- Catalytic Asymmetric Hydrogenation: Using chiral catalysts such as ruthenium complexes with BINAP ligands under hydrogen pressure to stereoselectively reduce keto groups to amino alcohols or amino acids.

- Protection/Deprotection Steps: Amino groups may be temporarily protected (e.g., Boc protection) during intermediate steps to prevent side reactions.

- Hydrolysis and Salt Formation: Hydrolysis of esters to acids followed by treatment with hydrochloric acid to yield the hydrochloride salt.

This approach yields the amino acid with high diastereoselectivity and purity, suitable for research use.

Example from Patent Literature (Analogous Compound Preparation)

While direct patents on this compound are scarce, analogous methods for related amino acid derivatives such as 2-amino-dimethyl acetamide hydrochloride provide insight:

- Amino Protection: Glycine methyl ester hydrochloride is protected using tert-butyl dicarbonate in ether solvents under alkaline catalysis.

- Deprotection and Salification: The Boc-protected intermediate is treated with hydrochloric acid in ethanol to remove protecting groups and form the hydrochloride salt.

- Yield and Purity: This method achieves yields around 78-82% and purity exceeding 99%, with mild reaction conditions and scalable operations.

Such methodologies can be adapted for this compound synthesis, emphasizing cost-effective and stable processes.

Comparative Table of Preparation Parameters

| Parameter | Description / Condition | Notes |

|---|---|---|

| Starting materials | Keto-acid or keto-ester precursors | Commercially available or easily synthesized |

| Catalysts | Ru-BINAP complexes for asymmetric hydrogenation | High stereoselectivity and yield |

| Solvents | Ethanol, methanol, dichloromethane | Solvent choice affects reaction efficiency |

| Protection groups | Boc (tert-butoxycarbonyl) for amino protection | Protects amino group during intermediate steps |

| Reaction temperature | 0–50 °C | Mild conditions prevent side reactions |

| Hydrogen pressure | Up to 100 atm (for hydrogenation steps) | Ensures complete reduction |

| Purification | Recrystallization, solvent extraction | Achieves >99% purity |

| Yield | Typically 78–90% | Depends on scale and process optimization |

| Final product | This compound | Stable crystalline hydrochloride salt |

Research Findings and Process Optimization

- Diastereoselectivity: The use of chiral catalysts such as Ru-BINAP ensures that the amino acid is obtained with high stereochemical purity, which is crucial for biological activity.

- Scalability: Mild reaction conditions and the use of inexpensive raw materials enable scale-up for industrial production.

- Purity Control: Employing recrystallization and chromatographic techniques ensures the final product meets research-grade purity standards.

- Waste Minimization: Modern synthetic protocols focus on minimizing hazardous waste, employing greener solvents and efficient reaction conditions.

Q & A

Basic: What are the standard synthetic routes for 2-Amino-2,5-dimethylhexanoic acid hydrochloride, and what critical parameters influence reaction efficiency?

Answer:

The synthesis typically involves multi-step organic reactions, such as Michael additions or nucleophilic substitutions, under controlled conditions. Key parameters include:

- Temperature : Maintaining 20–120°C to optimize reaction kinetics while minimizing side reactions .

- Catalysts : Acidic or basic catalysts to enhance selectivity and yield .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Column chromatography or recrystallization ensures ≥95% purity .

Basic: Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : Confirms stereochemistry and functional groups (e.g., amine, carboxylate) .

- HPLC : Quantifies purity and detects trace impurities .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure for absolute configuration verification .

Advanced: How can researchers employ Design of Experiments (DoE) principles to optimize the synthesis of this compound?

Answer:

DoE reduces experimental iterations by systematically varying factors:

- Screening Designs : Identify critical variables (e.g., temperature, catalyst loading) using Plackett-Burman .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors .

- Validation Runs : Confirm robustness under predicted optimal conditions .

Advanced: What strategies are effective for resolving discrepancies in biological activity data across studies?

Answer:

- Purity Analysis : Re-evaluate compound purity (≥95% threshold) using HPLC to rule out impurities .

- Assay Standardization : Control variables like pH, temperature, and cell lines to ensure reproducibility .

- Computational Validation : Compare experimental IC₅₀ values with molecular docking simulations to identify outliers .

Advanced: How can computational chemistry tools be integrated with experimental approaches to predict reaction pathways?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers .

- Reaction Path Search : Algorithms (e.g., GRRM) predict intermediates and byproducts .

- Feedback Loops : Refine computational models using experimental kinetic data .

Basic: What are the primary research applications of this compound in pharmaceutical development?

Answer:

- Drug Precursor : Serves as a chiral building block for β-amino acid derivatives in protease inhibitors .

- Pharmacological Probes : Modifies receptor binding affinity in structure-activity relationship (SAR) studies .

Advanced: What methodological considerations are crucial when designing stability studies for hydrochloride salts?

Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months to predict degradation .

- Analytical Monitoring : Track hydrolysis or oxidation via HPLC-MS at regular intervals .

- Storage Protocols : Use desiccants and inert atmospheres to minimize moisture uptake .

Advanced: How should researchers approach mechanistic studies of unexpected byproduct formation during synthesis?

Answer:

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect transient intermediates .

- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze with NMR .

- Kinetic Modeling : Develop rate equations to identify competing reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.